molecular formula C7H13NO2 B1474205 (S)-2-(3-methylazetidin-1-yl)propanoic acid CAS No. 1932430-78-8

(S)-2-(3-methylazetidin-1-yl)propanoic acid

Cat. No. B1474205
CAS RN: 1932430-78-8
M. Wt: 143.18 g/mol
InChI Key: NGTJUDHSIVXGMU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.33 .


Molecular Structure Analysis

The molecular structure of benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.36±0.1 g/cm3 and a predicted pKa of 5.24±0.40 .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Božić et al. (2017) focused on synthesizing novel propanoic acid derivatives and evaluating their antiproliferative and antimicrobial activities, highlighting the potential of these compounds in cancer and infection treatments (Božić et al., 2017).

Optical Resolution and Configurations

  • Research by Shustov and Rauk (1996) explored the optical resolution and absolute configurations of 3-methylazetidin-2-one and its precursors, providing valuable insights for stereochemical studies in pharmaceutical research (Shustov & Rauk, 1996).

Hybrid Molecules with Anticonvulsant Activity

  • Kamiński et al. (2016) synthesized a library of new piperazinamides derived from 3-methyl-propanoic acid, demonstrating their potential as anticonvulsant agents (Kamiński et al., 2016).

Biocatalysis in Drug Research

  • A study by Li et al. (2013) highlighted the use of biocatalysis for producing S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate (Li et al., 2013).

Organometallic Analogues in Medicinal Chemistry

  • Research by Patra et al. (2012) involved synthesizing carboxylic acid derivatives containing organometallic moieties, exploring their potential in medicinal chemistry applications (Patra et al., 2012).

Antimicrobial Activity

  • A study by El-masry et al. (2000) on new benzimidazole derivatives, including propanoic acid hydrazide, demonstrated their potential antimicrobial activities (El-masry et al., 2000).

properties

IUPAC Name

(2S)-2-(3-methylazetidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-3-8(4-5)6(2)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTJUDHSIVXGMU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C1)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-methylazetidin-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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